Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cholesterol regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One notable method includes the total mechano-synthesis starting from readily available 4-bromoquinoline. This process involves:
Suzuki–Miyaura coupling: This step couples 4-bromoquinoline with a boronic acid derivative to form the quinoline core.
Minisci C–H alkylation: This step introduces the cyclopropyl group to the quinoline core.
Oxidation Heck coupling: This final step introduces the fluorophenyl group and completes the synthesis.
Industrial Production Methods
Industrial production of this compound often leverages scalable and eco-friendly reaction conditions. The use of mechanochemical methods, which involve grinding reactants together without solvents, is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to reduce the quinoline core or other functional groups.
Substitution: This reaction can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It is a key intermediate in the synthesis of cholesterol-lowering agents like pitavastatin.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in cholesterol-lowering agents, it targets the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound helps reduce cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A cholesterol-lowering agent that shares a similar quinoline core structure.
Atorvastatin: Another cholesterol-lowering agent with a similar mechanism of action but different structural features.
Rosuvastatin: Similar to atorvastatin, it has a different side chain but targets the same enzyme.
Uniqueness
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of pitavastatin. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
propyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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